molecular formula C5H6N2O4Zn B12358140 2,6-Dioxo-1,3-diazinane-4-carboxylic acid;ZINC

2,6-Dioxo-1,3-diazinane-4-carboxylic acid;ZINC

Cat. No.: B12358140
M. Wt: 223.5 g/mol
InChI Key: QMDHPNNAXQEDEA-UHFFFAOYSA-N
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Description

2,6-Dioxo-1,3-diazinane-4-carboxylic acid, also known as ZINC, is a heterocyclic organic compound with the molecular formula C5H6N2O4. This compound is characterized by a diazinane ring with two keto groups at positions 2 and 6, and a carboxylic acid group at position 4. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dioxo-1,3-diazinane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with malonic acid in the presence of a strong acid catalyst, such as hydrochloric acid, to form the diazinane ring structure. The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 2,6-Dioxo-1,3-diazinane-4-carboxylic acid may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxo-1,3-diazinane-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in different structural analogs.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alcohols, amines, and acyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various esters, amides, and hydroxyl derivatives, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

2,6-Dioxo-1,3-diazinane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-Dioxo-1,3-diazinane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dioxo-1,3-diazinane-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    2,6-Dioxo-1,3-diazinane-4-methyl ester: Contains a methyl ester group instead of a carboxylic acid group.

    2,6-Dioxo-1,3-diazinane-4-ethyl ester: Contains an ethyl ester group instead of a carboxylic acid group.

Uniqueness

2,6-Dioxo-1,3-diazinane-4-carboxylic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C5H6N2O4Zn

Molecular Weight

223.5 g/mol

IUPAC Name

2,6-dioxo-1,3-diazinane-4-carboxylic acid;zinc

InChI

InChI=1S/C5H6N2O4.Zn/c8-3-1-2(4(9)10)6-5(11)7-3;/h2H,1H2,(H,9,10)(H2,6,7,8,11);

InChI Key

QMDHPNNAXQEDEA-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)NC1=O)C(=O)O.[Zn]

Origin of Product

United States

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